molecular formula C19H19FN2O3S B2376866 1-(2,3-dimethoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851864-98-7

1-(2,3-dimethoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2376866
CAS No.: 851864-98-7
M. Wt: 374.43
InChI Key: KQXKIZPNSRFKMO-UHFFFAOYSA-N
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Description

1-(2,3-dimethoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound characterized by its unique chemical structure. This compound features a combination of methoxy, fluorophenyl, and dihydroimidazolyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl and imidazole structures, followed by the introduction of methoxy and fluorophenyl groups. Common reagents used in these reactions include methanol, fluorobenzene, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2,3-dimethoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-dimethoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

1-(2,3-dimethoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the imidazole class, which is known for its pharmacological potential, including antimicrobial, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

The molecular formula of the compound is C19H19FN2O3SC_{19}H_{19}FN_2O_3S with a molecular weight of approximately 374.43 g/mol. The structural components include a dimethoxybenzoyl moiety and a sulfanyl group attached to a fluorophenyl group, contributing to its unique chemical properties.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus (including MRSA), Micrococcus luteus, Bacillus subtilis.
  • Gram-negative bacteria : Proteus mirabilis, Escherichia coli, Salmonella typhi, Pseudomonas aeruginosa.
  • Fungal strains : Aspergillus fumigatus, Candida albicans, Candida utilis.

The minimum inhibitory concentration (MIC) values indicate that the compound exhibits potent antibacterial activity comparable to standard antibiotics like norfloxacin and chloromycin .

MicroorganismMIC (µg/mL)Standard Comparison
Staphylococcus aureus2Norfloxacin (2)
Escherichia coli4Chloromycin (7)
Pseudomonas aeruginosa8-
Candida albicans16-

Neuroprotective Properties

Research has suggested that this compound may possess neuroprotective effects. In vitro studies have indicated that it can reduce oxidative stress and protect neuronal cells from apoptosis . These properties make it a candidate for further investigation in neurodegenerative diseases.

Anticonvulsant Activity

The compound has also been investigated for its potential anticonvulsant properties. Preliminary findings suggest that it may modulate neurotransmitter systems involved in seizure activity. Further research is needed to elucidate the specific mechanisms through which it exerts these effects.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of imidazole derivatives similar to this compound. For instance:

  • A study published in Pharmacological Reports highlighted that imidazole derivatives exhibit significant antihypertensive activity through their interaction with imidazoline binding sites and adrenergic receptors .
  • Another research article in Journal of Medicinal Chemistry reported that certain imidazole derivatives demonstrated potent activity against a range of pathogens, emphasizing the importance of structural modifications in enhancing biological efficacy .

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c1-24-16-8-4-7-15(17(16)25-2)18(23)22-10-9-21-19(22)26-12-13-5-3-6-14(20)11-13/h3-8,11H,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXKIZPNSRFKMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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